Biotin-(5-fluorescein)-conjugate
Description
Contextualization within the Biotin-Streptavidin System for Research Applications
The utility of Biotin-(5-fluorescein)-conjugate is fundamentally rooted in the biotin-streptavidin system, one of the strongest known non-covalent interactions in nature. Biotin (B1667282), a B-vitamin, binds to the protein streptavidin (or its avian analog, avidin) with extraordinary affinity and specificity. This bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents.
This robust interaction forms the basis of a versatile "tagging" system. A molecule of interest can be "biotinylated" (covalently linked to biotin) without typically altering its biological function, thanks to biotin's relatively small size. aatbio.com This biotinylated molecule can then be detected or isolated by streptavidin, which can, in turn, be linked to other reporters like enzymes or fluorescent probes.
This compound serves as a direct, pre-labeled biotin probe. sigmaaldrich.com It consists of a biotin molecule linked to a 5-fluorescein molecule, often via a spacer arm. nih.gov This allows researchers to directly visualize and track biotin-binding sites on streptavidin-labeled targets or to quantify streptavidin itself. In essence, the conjugate acts as a fluorescent key, fitting specifically into the "lock" of streptavidin's binding pocket, thereby illuminating the location and quantity of target molecules.
Evolution and Significance as a Molecular Tool in Biochemical Studies
The development of fluorescently labeled biotin derivatives marked a significant evolution from earlier, often radioactive, detection methods. medchemexpress.com By combining the specific targeting of biotin with the sensitive and safe detection offered by fluorescence, this compound emerged as a powerful molecular tool for biochemical studies. medchemexpress.com
A pivotal discovery that amplified its significance is the phenomenon of fluorescence quenching. When this compound binds to the biotin-binding sites of avidin (B1170675) or streptavidin, the fluorescence of the fluorescein (B123965) molecule is significantly diminished, or "quenched." nih.govaatbio.com This quenching effect is remarkably useful; the degree of quenching is directly proportional to the amount of streptavidin present, allowing for precise quantification. nih.govnih.gov
Furthermore, this principle underpins competitive binding assays. In a sample containing unlabeled biotin and a known amount of streptavidin and this compound, the unlabeled biotin will compete for the binding sites. This competition reduces the amount of quenching, and the resulting increase in fluorescence can be measured to determine the concentration of the unlabeled biotin. nih.govspringernature.com Researchers have also refined the conjugate's design, for instance by modifying the spacer arm that links biotin and fluorescein, to optimize binding kinetics and minimize potential steric hindrance, leading to probes with faster and tighter binding properties. nih.gov
Current Research Landscape and Key Areas of Investigation
The unique properties of this compound have secured its place in a multitude of modern research applications. Its use spans from fundamental biochemistry to the development of novel diagnostic and therapeutic platforms.
Key areas of investigation include:
Quantitative Assays: The conjugate is widely used in homogeneous fluorescence assays to accurately measure concentrations of avidin, streptavidin, or unlabeled biotin and its derivatives in various samples, including complex biological fluids. nih.govspringernature.com This is critical for standardizing reagents and quantifying biomolecules in research and diagnostic settings.
Determination of Binding Capacity: Researchers utilize fluorescence quenching titrations with this conjugate to determine the number of active biotin-binding sites on surfaces or on biomolecules. aatbio.comacs.org For example, it has been used to characterize the valency of streptavidin-conjugated quantum dots, which is crucial for their application in cell imaging and tracking. acs.org
Labeling and Detection: As a fluorescent biotin derivative, it is used to label and detect biotinylated molecules like antibodies, proteins, and nucleic acids. smolecule.com This finds application in techniques such as flow cytometry for cell analysis and fluorescence microscopy for visualizing cellular structures and localizing specific targets. aatbio.com
Biosensor and High-Throughput Screening: The predictable fluorescence quenching upon binding makes the conjugate an ideal component in the development of biosensors and high-throughput screening assays designed to detect biotin-streptavidin interactions. bioz.com
The compound's versatility continues to make it a staple in molecular biology, enabling precise measurements and detailed visualizations that drive scientific discovery. biotium.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | nih.gov |
| Molecular Formula | C₃₃H₃₂N₄O₈S | nih.govsigmaaldrich.cn |
| Molecular Weight | ~644.7 g/mol | nih.govsigmaaldrich.cn |
| CAS Number | 957494-27-8 | nih.govsigmaaldrich.cn |
| Appearance | Yellow/Orange Solid | aatbio.comadipogen.com |
| Solubility | Soluble in DMSO | sigmaaldrich.comadipogen.com |
| Excitation Wavelength (λex) | ~490-494 nm | sigmaaldrich.combiotium.com |
| Emission Wavelength (λem) | ~518-524 nm | sigmaaldrich.comaatbio.com |
Table 2: Research Applications of this compound
| Application Area | Principle of Use | Research Example | Source(s) |
| Quantification of (Strept)avidin | Fluorescence of the conjugate is quenched upon binding to avidin or streptavidin. The degree of quenching is proportional to the protein concentration. | Measuring avidin concentration in crude egg white samples. | nih.govnih.govspringernature.com |
| Competitive Binding Assays | Unlabeled biotin in a sample competes with the conjugate for binding to a limited number of streptavidin sites, causing a measurable increase in fluorescence. | Measuring the biotin content in multivitamin tablets. | nih.gov |
| Determining Binding Sites | Titrating a streptavidin-conjugated molecule (e.g., a quantum dot) with the conjugate to determine the number of available biotin-binding sites via fluorescence quenching. | Characterizing the valency of commercially available streptavidin-conjugated quantum dots. | aatbio.comacs.org |
| Fluorescent Labeling | Used as a fluorescent probe to detect biotinylated molecules or streptavidin-conjugated targets. | Labeling DNA strand breaks for analysis of apoptosis by flow cytometry. | sigmaaldrich.comaatbio.com |
| Cellular Tracing | Can be used as a polar tracer to study cell morphology and permeability by microinjection. | Investigating cell morphology and transport through gap junctions. | biotium.combiotium.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFXKZUEOKPSD-LFERIPGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Conjugation Chemistry of Biotin 5 Fluorescein Conjugate
Structural Principles of Fluorescein-Biotin Linkages for Biological Probes
The efficacy of biotin-fluorescein conjugates as biological probes is fundamentally dependent on the nature of the linkage between the biotin (B1667282) and fluorescein (B123965) molecules. The linkage must be stable and ensure that both the biotin and fluorescein moieties retain their respective functionalities. A common approach involves the formation of an amide bond, which connects the biotin to the fluorescein. smolecule.com
The specific point of attachment on both molecules is critical. For instance, in N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, the linkage is at the 5-position of the fluorescein molecule. smolecule.com The length and chemical nature of the linker can also significantly impact the conjugate's performance. Shorter linkers, such as an ethylenediamine (B42938) spacer, have been shown to result in a conjugate that closely mimics the binding behavior of natural d-biotin, exhibiting high affinity and rapid association with avidin (B1170675) and streptavidin. nih.gov This is in contrast to conjugates with longer linkers, which can sometimes lead to steric hindrance and altered binding kinetics. nih.gov
A key phenomenon observed with many biotin-fluorophore conjugates is the quenching of fluorescence upon binding to avidin or streptavidin. nih.govnih.gov This quenching is particularly pronounced with shorter spacers and can be utilized to accurately measure the concentration of these proteins. nih.govnih.govacs.org The degree of quenching can be substantial, reaching up to 88% in some cases, providing a sensitive detection method. acs.org
Advanced Bioconjugation Strategies for Derivatization
To enhance the utility and performance of biotin-fluorescein probes, advanced bioconjugation strategies are employed. These strategies focus on optimizing the linker properties and controlling the stoichiometry of the conjugation reaction.
Integration of Polyethylene (B3416737) Glycol (PEG) Spacers in Biotin-Fluorescein Probes
A significant advancement in the design of biotin-fluorescein probes has been the incorporation of polyethylene glycol (PEG) spacers. nih.govacs.orgnih.gov Conventional biotin-fluorophore conjugates with short spacers often experience significant fluorescence quenching upon binding to avidin or streptavidin. nih.govnih.gov While this quenching can be advantageous for certain assays, it is a drawback when sustained fluorescence is required for visualization.
The introduction of PEG spacers between the biotin and fluorescein moieties helps to mitigate this quenching effect. nih.govnih.gov These hydrophilic PEG chains act as a physical spacer, preventing the fluorophore from interacting with the biotin-binding pocket of avidin or streptavidin in a way that would lead to quenching. nih.govacs.org This results in biotin-fluorophore conjugates that retain intense fluorescence even after binding to their target proteins. nih.gov The use of PEG spacers also helps to reduce non-specific interactions, further improving the probe's specificity. nih.gov The length of the PEG chain can be varied to fine-tune the degree of quenching, offering a degree of control over the probe's fluorescent properties. nih.govacs.org
Methodologies for Precise Stoichiometric Control in Conjugate Synthesis
Achieving precise stoichiometric control during the synthesis of biotin-fluorescein conjugates is crucial for producing a homogenous product with well-defined properties. This is particularly important when creating multifunctional conjugates or when a specific ratio of biotin to fluorescein is required.
One approach to achieve this control involves a multi-step synthesis process. This can include the activation of the carboxylic acid group on the fluorescein molecule using coupling agents, followed by a reaction with a biotin derivative containing an amine group to form a stable amide bond. smolecule.com Purification techniques such as high-performance liquid chromatography (HPLC) are then essential to isolate the desired conjugate with high purity. smolecule.com
For creating multifunctional streptavidin conjugates with a precise number of biotinylated molecules, a method utilizing an iminobiotin-polyhistidine tag has been developed. rsc.org This technique allows for the separation of streptavidin conjugates with different numbers of attached tags. Subsequently, the binding pockets can be reopened under specific pH conditions to introduce a second biotinylated molecule, such as biotin-5-fluorescein, in a controlled manner. rsc.org This allows for the preparation of conjugates with a defined stoichiometry, for example, one biotin-his-tag and three open sites for biotin-fluorescein binding. rsc.org
Fluorescence titration is a common method to verify the stoichiometry of streptavidin-biotin-fluorescein complexes. By titrating the streptavidin conjugate with biotin-fluorescein and monitoring the fluorescence quenching, the number of available biotin binding sites can be accurately determined. rsc.orgnih.gov
Site-Specific Biotinylation and Fluorescent Labeling of Biomolecules
Site-specific labeling of biomolecules with biotin-fluorescein conjugates is a powerful technique for studying protein function and localization. This approach allows for the precise attachment of the probe to a specific location on a protein of interest, minimizing disruption to its native structure and function.
One elegant method for site-specific labeling utilizes the enzyme biotin ligase (BirA). nih.govmit.edu BirA specifically recognizes and attaches biotin to a 15-amino acid acceptor peptide (AP). mit.edu By genetically fusing this AP tag to a target protein, researchers can direct the biotinylation to a specific lysine (B10760008) residue within the AP sequence. nih.govmit.edu This system can be adapted for fluorescent labeling by using a biotin ligase that is itself conjugated to a fluorophore like fluorescein. nih.gov Alternatively, a two-step labeling methodology can be employed where the protein is first tagged with a ketone analog of biotin by BirA, and then a hydrazide-functionalized fluorescein is specifically conjugated to the ketone. mit.edu
This enzymatic approach offers high specificity and has been successfully used to label cell surface receptors, such as the bradykinin (B550075) B2 receptor, allowing for the visualization of their localization and translocation within living cells. nih.gov The ability to specifically label proteins with biotin-fluorescein at the N-terminus, C-terminus, or even within internal flexible regions provides a versatile toolkit for a wide range of biological investigations. mit.edu
Mechanistic Insights into Biotin 5 Fluorescein Conjugate Interactions
Principles of Biotin-Streptavidin Affinity and Dissociation Kinetics in Conjugate Binding
The interaction between biotin (B1667282) and streptavidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.comnih.gov This high affinity is the cornerstone of numerous biotechnological applications. jcu.edu Streptavidin, a tetrameric protein from Streptomyces avidinii, can bind up to four molecules of biotin. wikipedia.orgthermofisher.com
The remarkable strength of this bond is attributed to a combination of factors, including significant shape complementarity between the biotin-binding pocket and the biotin molecule, and an extensive network of hydrogen bonds. wikipedia.org Specifically, eight hydrogen bonds are formed directly between biotin and residues within the binding site, such as Asn23, Tyr43, Ser27, Ser45, Asn49, Ser88, Thr90, and Asp128. wikipedia.org
The dissociation kinetics of the biotin-streptavidin complex are correspondingly slow. Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to measure the dissociation rate constants (k_off). nih.gov These measurements have revealed that the four binding sites of streptavidin are kinetically and thermodynamically equivalent and independent, indicating noncooperative binding of biotin. nih.gov However, the conjugation of fluorescein (B123965) to biotin can influence these kinetics. For instance, a conjugate known as 'biotin-4-fluorescein', which incorporates a short ethylene (B1197577) diamine spacer, exhibits rapid and tight binding to both avidin (B1170675) and streptavidin. nih.gov In contrast, some commercial 'fluorescein-biotin' conjugates with longer spacers show slower association, which has been attributed to anti-cooperative binding effects. nih.gov A mutant of streptavidin, traptavidin, has been engineered to have a more than ten-fold slower biotin dissociation rate, although this is accompanied by a two-fold decrease in the association rate. wikipedia.org
It's important to note that while avidin, a protein from egg white, also binds biotin with very high affinity, streptavidin is often preferred in assays due to its lower nonspecific binding. wikipedia.orgnih.gov Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10), which can lead to electrostatic interactions with negatively charged biological molecules. Streptavidin, lacking glycosylation and having a near-neutral pI, minimizes this issue. wikipedia.orgnih.gov
| Property | Streptavidin | Avidin |
| Origin | Streptomyces avidinii | Avian and amphibian eggs |
| Molecular Weight | ~52.8 kDa (tetramer) | ~67 kDa (tetramer) |
| Biotin Binding Sites | 4 | 4 |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | ≈ 10⁻¹⁵ M |
| Isoelectric Point (pI) | ~5-6.8 | 10 |
| Glycosylation | No | Yes |
| Nonspecific Binding | Low | High |
Fluorescence Quenching Mechanisms upon Biotin-Binding Protein Interaction
A key feature of the biotin-(5-fluorescein)-conjugate is the significant change in its fluorescence properties upon binding to avidin or streptavidin. This phenomenon, known as fluorescence quenching, is the basis for many quantitative assays.
The binding of biotin-fluorescein conjugates to avidin and streptavidin typically results in a strong quenching of the fluorescein fluorescence. nih.gov This quenching effect can be utilized to accurately measure the concentration of avidin and streptavidin. nih.govnih.gov For example, a conjugate referred to as 'biotin-4-fluorescein' demonstrates pronounced and linear fluorescence quenching in response to increasing concentrations of streptavidin or avidin, allowing for their quantification in the nanomolar range. nih.gov
The extent of quenching can be substantial. In a complex where all four binding sites of a streptavidin molecule are occupied by biotin-4-fluorescein (B4F), the fluorescence quenching can be as high as 88%. acs.orgnih.gov The quenching is most pronounced when all four sites of the streptavidin tetramer are bound. acs.orgnih.gov Titration assays monitoring this fluorescence quenching provide a direct measurement of the number of available biotin-binding sites. acs.orgnih.gov These assays typically show two distinct phases: an initial non-linear quenching regime at lower ligand concentrations where the B4F molecules are quantitatively bound, followed by a linear increase in fluorescence at higher concentrations after all binding sites are saturated. acs.orgnih.gov
The underlying mechanism for the fluorescence quenching of biotin-fluorescein upon binding to streptavidin is attributed to the formation of a charge-transfer complex. acs.org This complex forms between the fluorescein donor and one or more amino acid residues within the streptavidin binding pocket. acs.org The close proximity and specific orientation of the fluorescein moiety to these residues upon binding facilitates this charge transfer, leading to a non-emissive de-excitation pathway and thus, a decrease in fluorescence intensity.
Factors Influencing Binding Specificity and Signal Generation
Several factors can influence the binding specificity and the resulting signal generation in assays utilizing this compound.
Spacer Arm: The length and chemical nature of the spacer arm connecting biotin and fluorescein are critical. A shorter spacer, as in 'biotin-4-fluorescein', can lead to faster association kinetics. nih.gov Conversely, longer spacers may introduce steric hindrance or unfavorable interactions, potentially leading to slower or anti-cooperative binding. nih.gov
Protein Modification: Chemical modifications to streptavidin or avidin can impact binding. For instance, labeling streptavidin with amine-reactive fluorophores can impair its biotin-binding affinity. wikipedia.org To circumvent this, lysine-free mutants of streptavidin like flavidin (B162293) have been developed that retain good biotin binding after fluorescent labeling. wikipedia.org Similarly, surface modifications of materials to which streptavidin is conjugated, such as the use of polyethylene (B3416737) glycol (PEG) linkers on quantum dots, can significantly reduce the number of available biotin-binding sites compared to direct covalent attachment. acs.orgnih.gov
Assay Conditions: The presence of other substances in the sample can interfere. For example, high concentrations of free biotin from dietary supplements can saturate the binding sites of streptavidin-based assays, leading to erroneous results in clinical immunoassays. nih.gov The inclusion of bovine serum albumin (BSA) in assays can help to suppress the non-specific adsorption of avidin or streptavidin to assay surfaces. nih.gov
Fluorophore Structure: Even subtle changes to the fluorophore can affect the signal. A conjugate where carboxyfluorescein was replaced with a fluorescein isothiocyanate (FITC) residue showed much less quenching by avidin, although this was compensated by a higher fluorescence polarization in the bound state. nih.gov
The specificity of the biotin-streptavidin interaction is a key advantage, ensuring that the signal generated is directly related to the presence of the target molecule in a well-designed assay. thermofisher.com The high affinity and stability of the complex contribute to a robust and sensitive signal that is resistant to changes in pH, temperature, and the presence of organic solvents or denaturing agents. thermofisher.comnih.gov
Methodological Applications of Biotin 5 Fluorescein Conjugate in Biochemical Assays
Quantitative Fluorometric Assays for Biotin-Binding Proteins and Derivatives
The powerful and highly specific bond between biotin (B1667282) and avidin (B1170675) or streptavidin forms the foundation for sensitive quantitative fluorometric assays. A key characteristic of Biotin-(5-fluorescein)-conjugate is the significant quenching of its fluorescence upon binding to these proteins. adipogen.combiomol.com This phenomenon allows for the precise measurement of avidin, streptavidin, and their derivatives. funakoshi.co.jp The tight and rapid binding results in a change in fluorescence intensity that is directly proportional to the concentration of the target protein, making it a valuable reagent for spectrophotometric binding assays. adipogen.combiomol.comcogershop.com
Homogeneous fluorescence quenching assays provide a straightforward and rapid method for determining the concentration of functional avidin or streptavidin in a sample. The principle is based on the observation that the fluorescence of this compound is strongly quenched when it binds to avidin. springernature.comnih.gov
In practice, a sample containing an unknown concentration of avidin is mixed with a known quantity of this compound. The resulting decrease in fluorescence intensity is measured. This quenching effect correlates linearly with the concentration of functional biotin-binding sites in the sample. springernature.com By comparing the level of quenching to a calibration curve generated with known concentrations of avidin, the amount of active protein in the crude or purified sample can be accurately determined. springernature.comnih.gov This assay is highly sensitive, capable of detecting binding sites in the nanomolar range, and is distinguished by a sharp fluorescence minimum when the molar ratio of the conjugate to the avidin binding sites is precisely 4:1 (for avidin). springernature.comnih.gov
| Feature | Description |
| Principle | Fluorescence of this compound is quenched upon binding to avidin or streptavidin. |
| Procedure | A sample is mixed with a known amount of the conjugate, and the decrease in fluorescence is measured. |
| Output | The degree of quenching is proportional to the concentration of active biotin-binding protein. |
| Sensitivity | Can detect low nanomolar concentrations of biotin-binding sites. nih.gov |
| Assay Type | Homogeneous (no-wash), direct binding assay. |
For the quantification of unlabeled biotin or its derivatives, a competitive binding assay format is employed. This method leverages the competition between the unlabeled biotin in a sample and a fixed amount of this compound for a limited number of binding sites on a known quantity of avidin. springernature.comnih.gov
| Parameter | Description | Example Data (Illustrative) |
| Analyte | Unlabeled Biotin or Biotin Analogs | Biotin Standard |
| Reagents | Fixed [Avidin], Fixed [this compound] | 1.9 pmol Avidin, 8 pmol B4F |
| Principle | Competition for avidin binding sites. | Unlabeled biotin displaces B4F from avidin. |
| Signal | Increased fluorescence as quenching is reversed. | Fluorescence increases with biotin concentration. |
| Detection Limit | As low as ~4 picomoles. nih.govtandfonline.com | 0.5 - 5 pmol range. springernature.com |
Detection and Characterization of Biotinylated Biomolecules
The avidin-biotin system is a cornerstone of modern biotechnology, widely used for tagging and detecting a vast array of biomolecules. nih.govthermofisher.com In these applications, a molecule of interest (protein, nucleic acid, etc.) is first covalently linked to biotin, a process known as biotinylation. thermofisher.com Subsequently, the biotin tag can be detected with high specificity and affinity using an avidin or streptavidin conjugate. This compound can be used to label avidin/streptavidin molecules for these detection purposes. sigmaaldrich.com
In immunoassays such as ELISA and Western blotting, the avidin-biotin interaction is frequently used to amplify the detection signal. A common strategy involves using a biotinylated secondary antibody that binds to a primary antibody already attached to the target antigen. Detection is then achieved by adding an enzyme or fluorophore-conjugated streptavidin.
This compound can be utilized in this context, for instance, to pre-label streptavidin or avidin molecules. cogershop.comsigmaaldrich.com These fluorescently labeled streptavidin molecules can then bind to the biotinylated secondary antibody, providing a direct fluorescent signal for quantification and visualization. biomol.com This approach is analogous to using fluorescein (B123965) isothiocyanate (FITC) for labeling and allows for the fluorescent detection of target proteins in various immunoassay formats. adipogen.combiomol.com
Biotin is a common and stable label for nucleic acid probes used in hybridization techniques like fluorescence in situ hybridization (FISH). pnas.orgmirusbio.com In these methods, a DNA or RNA probe with a sequence complementary to the target nucleic acid is chemically synthesized and tagged with biotin. mirusbio.comnih.gov
The detection of the hybridized probe relies on the avidin-biotin system. After the biotinylated probe binds to its target sequence within a cell or tissue sample, a streptavidin-fluorescein conjugate is applied. The streptavidin component binds firmly to the biotin tag on the probe, thereby marking the location of the target nucleic acid with a green fluorescent signal that is visible by fluorescence microscopy. pnas.org This methodology allows for the precise localization of specific genes or RNA molecules. Furthermore, biotin can be used as one of several different labels in combinatorial labeling strategies to visualize multiple targets simultaneously. pnas.org
| Step | Procedure in FISH |
| 1. Probe Preparation | A nucleic acid probe complementary to the target sequence is labeled with biotin. |
| 2. Hybridization | The biotinylated probe is incubated with the cell/tissue sample to allow binding to the target DNA/RNA. |
| 3. Washing | Unbound probes are washed away to reduce background signal. |
| 4. Detection | A streptavidin-fluorescein conjugate is added, which binds specifically to the biotin on the hybridized probe. |
| 5. Visualization | The sample is viewed under a fluorescence microscope; the location of the target sequence emits a green signal. |
A direct and efficient method for detecting biotinylated proteins separated by polyacrylamide gel electrophoresis (PAGE) utilizes an avidin-fluorescein conjugate. nih.gov This technique bypasses the need for traditional Western blotting procedures.
After electrophoresis, the gel containing the separated proteins is incubated directly with a solution containing an avidin-fluorescein conjugate. nih.gov The conjugate diffuses into the gel matrix and binds specifically to the protein bands that have been biotinylated. These fluorescently labeled bands can then be visualized and documented using a fluorescence image analyzer. Research has shown this in-gel detection method to be highly specific and sensitive, with a detection limit comparable to that of silver staining. nih.gov It is effective for detecting both proteins that have been chemically biotinylated and recombinant proteins that have been enzymatically biotinylated in vivo. nih.gov
| Feature | In-Gel Fluorescent Detection | Traditional Western Blotting |
| Transfer Step | Not required. Detection occurs directly in the gel. | Requires transfer of proteins from gel to membrane. |
| Primary/Secondary Antibodies | Not required. Direct detection of biotin tag. | Typically requires both primary and secondary antibodies. |
| Detection Reagent | Avidin-Fluorescein Conjugate. nih.gov | Enzyme-conjugated secondary antibody and substrate. |
| Speed | Faster; fewer steps. nih.gov | Slower; involves multiple incubation and wash steps. |
| Sensitivity | High, comparable to silver staining. nih.gov | High, but can vary based on antibody affinity. |
Surface-Based Assay Development for Molecular Interaction Studies
The dual-functional nature of this compound, possessing both a high-affinity binding moiety (biotin) and a readily detectable fluorescent tag (fluorescein), has made it a valuable tool in the development of surface-based assays for studying molecular interactions. These assays are critical in various fields, including diagnostics, drug discovery, and fundamental biological research, for elucidating the binding characteristics of biomolecules. The immobilization of one interacting partner onto a solid support allows for the controlled study of its interaction with a second partner in solution. The biotin-fluorescein conjugate plays a pivotal role in these setups, either as the labeled molecule in solution or as a means to anchor and simultaneously detect a molecule of interest on a surface.
Application in Microplate Solid-Phase Hybridization Measurements
Microplate solid-phase hybridization assays are a cornerstone of high-throughput screening for nucleic acid interactions. In this format, a single-stranded DNA (ssDNA) or RNA probe is immobilized onto the surface of a microplate well. The this compound can be utilized in several ways within this framework.
One common approach involves the use of a biotinylated capture probe immobilized on a streptavidin-coated microplate. The target nucleic acid sequence, if present in the sample, hybridizes to the capture probe. Subsequently, a second probe, labeled with fluorescein, is introduced, which also binds to the target sequence at a different location. The amount of hybridized target is then quantified by measuring the fluorescence intensity of the bound fluorescein-labeled probe.
Alternatively, the this compound can be directly incorporated into the detection scheme. For instance, a target nucleic acid can be captured by an unlabeled probe on the microplate. Then, a detection probe that is labeled with this compound is added. The fluorescence signal, directly proportional to the amount of bound detection probe, indicates the presence and quantity of the target sequence. The fluorescence quenching that occurs when biotin-4-fluorescein binds to avidin or streptavidin can also be exploited to quantify biotin-binding sites. thermofisher.comcaymanchem.com
A key advantage of using this compound in these assays is the amplification of the signal that can be achieved through the high-affinity interaction between biotin and streptavidin. By using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), the initial fluorescent signal can be converted into a more robust enzymatic signal, further enhancing the sensitivity of the assay.
Table 1: Application of this compound in Microplate Hybridization
| Assay Component | Role of this compound | Detection Principle |
| Immobilized Probe | Can be used to create a streptavidin surface for capturing biotinylated probes. | Fluorescence measurement of a secondary fluorescent probe. |
| Detection Probe | Directly labels the detection probe for signal generation. | Direct fluorescence measurement of the bound conjugate. |
| Signal Amplification | The biotin moiety allows for binding of streptavidin-enzyme conjugates. | Enzymatic signal amplification (e.g., colorimetric, chemiluminescent). |
Surface Plasmon Resonance (SPR) Spectroscopy for Binding Kinetics
Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govbio-techne.com It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. nih.gov The biotin-streptavidin interaction is frequently employed in SPR to immobilize one of the interacting partners onto the sensor chip surface in a stable and oriented manner. nih.govbioradiations.com
The this compound can be instrumental in SPR studies, particularly in the development and quality control of the sensor surface. For instance, before immobilizing a biotinylated ligand, the activity of a streptavidin-coated sensor surface can be verified by injecting the this compound. The binding of the conjugate to the streptavidin will produce a measurable SPR signal, confirming the surface's capacity to capture biotinylated molecules.
Furthermore, while SPR is inherently a label-free technique, the fluorescence of the this compound can be used in complementary fluorescence-based detection methods to validate SPR results or to perform multi-modal analysis.
In a typical SPR experiment utilizing a biotinylated ligand, a streptavidin-coated sensor chip is first prepared. acs.org The biotinylated molecule of interest (e.g., a protein or a nucleic acid) is then injected over the surface and is captured by the immobilized streptavidin. nih.gov This creates a stable and uniform surface of the ligand. Subsequently, the analyte of interest is flowed over the surface, and its binding to the immobilized ligand is monitored in real-time. nih.gov The resulting sensorgram provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. bioradiations.com
The use of site-specifically biotinylated proteins, such as those with an Avi-tag, in conjunction with streptavidin-coated sensor chips allows for a specific and uniform capture of proteins, which can lead to more reliable kinetic and affinity measurements compared to random immobilization methods. bio-techne.com
Table 2: Role of Biotinylated Molecules in SPR-Based Binding Kinetic Analysis
| Experimental Step | Role of Biotinylated Molecule | Information Obtained |
| Surface Preparation | Immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip. | Creation of a stable and oriented ligand surface for interaction analysis. acs.org |
| Analyte Injection | The non-biotinylated analyte is flowed over the immobilized biotinylated ligand. | Real-time binding sensorgram. nih.gov |
| Data Analysis | Fitting the sensorgram to a kinetic model. | Association rate (ka), dissociation rate (kd), and affinity (KD). bioradiations.com |
Advanced Imaging and Sensing Applications of Biotin 5 Fluorescein Conjugate
High-Resolution Fluorescence Microscopy Techniques
High-resolution fluorescence microscopy allows for the visualization of subcellular structures and dynamic processes with remarkable clarity. The Biotin-(5-fluorescein)-conjugate is a key reagent in several of these advanced techniques.
Confocal Fluorescence Imaging for Subcellular Localization
Confocal laser scanning microscopy is a premier optical imaging technique for achieving high-resolution, three-dimensional images of biological samples. nih.govspringernature.com It effectively eliminates out-of-focus fluorescence, which is crucial for the precise co-localization of proteins and other molecules within the cell. nih.gov
The this compound is utilized in an indirect immunofluorescence approach. The process typically involves:
Primary Antibody Labeling: A primary antibody specifically targets the protein of interest within a fixed and permeabilized cell.
Secondary Labeling: A secondary antibody, which is conjugated to streptavidin, binds to the primary antibody.
Fluorescent Tagging: this compound is introduced and binds with high affinity to the streptavidin on the secondary antibody.
This multi-step amplification method enhances the signal, allowing for the clear visualization of the target protein's location. This is particularly useful when the protein of interest is not expressed at high enough levels for direct detection or when specific antibodies for direct immunofluorescence are unavailable. nih.gov The use of narrow band-pass filters in the confocal microscope minimizes spectral overlap, or "cross-talk," between different fluorophores, which is essential when performing multicolor labeling experiments to observe the interaction of multiple proteins. springernature.com
Table 1: Components for Confocal Imaging using this compound
| Component | Description | Role in Assay |
|---|---|---|
| Target Protein | The specific intracellular protein to be localized. | Biological molecule of interest. |
| Primary Antibody | An antibody that specifically binds to the target protein. | Provides specificity for the target. |
| Streptavidin-conjugated Secondary Antibody | An antibody that binds to the primary antibody and is linked to streptavidin. | Amplifies the signal and provides a binding site for biotin (B1667282). |
| This compound | The fluorescent probe. | Binds to streptavidin and emits a fluorescent signal upon excitation. |
| Confocal Microscope | Imaging instrument with a pinhole to reject out-of-focus light. | Provides high-resolution optical sections of the cell. |
Live-Cell Imaging Methodologies with Biotin-Fluorescein Probes
Imaging dynamic processes in living cells presents unique challenges, primarily related to delivering probes across the cell membrane without causing harm. Streptavidin and antibody conjugates are generally cell-impermeable, which typically limits their use in live-cell imaging to targets expressed on the extracellular surface of the cell membrane. aatbio.com For intracellular targets, live-cell imaging with this system is not feasible as it would require cell fixation and permeabilization, which results in cell death. aatbio.com
However, sophisticated methods have been developed to label specific cell-surface proteins on live cells. nih.gov One prominent technique utilizes the enzyme E. coli biotin ligase (BirA), which can be engineered to specifically attach a biotin molecule to a pre-defined 15-amino-acid acceptor peptide (AP) tag that has been genetically fused to a protein of interest. nih.gov This enzymatic biotinylation occurs on the cell surface. Subsequently, a fluorescently labeled streptavidin or avidin (B1170675) molecule, such as one carrying the fluorescein (B123965) tag via the this compound, can be added to the cell medium to bind the newly biotinylated surface proteins, allowing for their visualization in real-time. nih.gov
Table 2: Comparison of Labeling Strategies for Fixed vs. Live Cells
| Parameter | Fixed-Cell Imaging | Live-Cell Imaging (Surface Proteins) |
|---|---|---|
| Cell State | Non-living, permeabilized | Living, intact membrane |
| Target Accessibility | Intracellular and extracellular | Primarily extracellular |
| Labeling Method | Immunostaining with antibodies | Enzymatic biotinylation (e.g., BirA) followed by fluorescent streptavidin binding |
| Primary Reagent | Primary and secondary antibodies | Biotin ligase (BirA), Acceptor Peptide (AP) tag |
| Fluorescent Probe | This compound binding to streptavidin-antibody | Streptavidin-fluorophore conjugate binding to biotinylated protein |
| Key Advantage | Excellent access to subcellular structures | Allows observation of dynamic processes (e.g., protein trafficking) |
Single-Molecule Fluorescence Imaging in Dynamic Biological Processes
Single-molecule fluorescence microscopy is a powerful technique that allows for the real-time visualization of individual biomolecular interactions, providing insights that are often obscured in ensemble measurements. nih.govyoutube.com The high stability and specificity of the biotin-streptavidin interaction make it an ideal system for immobilizing molecules in these experiments. nih.gov
A common application is the "DNA curtain" assay, where biotinylated DNA molecules are anchored to a streptavidin-coated surface within a microfluidic chamber. nih.gov This allows researchers to stretch out long DNA strands and observe the dynamic processes of DNA-binding proteins in real-time. In such a setup, a protein of interest could be labeled with a this compound (via a streptavidin bridge), and its movement along the anchored DNA could be tracked by observing the single fluorescent spot. This approach enables the direct visualization of fundamental biological events like DNA replication and repair. nih.gov
Quantum Dot Conjugates for Enhanced Bioimaging and Characterization
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, such as high brightness, resistance to photobleaching, and size-tunable emission spectra, making them superior to many traditional organic fluorophores for bioimaging. thermofisher.com
Quantification of Biotin Binding Capacity on Streptavidin Conjugated Quantum Dots
For applications in cell tagging and imaging, the number of functional binding sites on streptavidin-conjugated quantum dots (SAv-QDs) is a critical parameter. nih.govnih.gov A straightforward and effective method to quantify this biotin-binding capacity utilizes a fluorescence quenching assay based on this compound (often referred to as Biotin-4-Fluorescein or B4F in this context). nih.govacs.org
The principle of the assay is that the fluorescence of the fluorescein molecule is significantly quenched upon its binding to one of the sites on the streptavidin molecule. nih.govresearchgate.net The assay involves titrating a known concentration of SAv-QDs with increasing concentrations of the this compound. acs.org Initially, at low concentrations, the added biotin-fluorescein binds quantitatively to the available sites on the SAv-QDs, leading to a linear decrease in fluorescence. nih.gov Once all the binding sites are saturated, further addition of the conjugate results in an increase in fluorescence due to the presence of free, unbound probe in the solution. The point of intersection between these two linear regimes reveals the precise concentration of biotin-fluorescein required to saturate the SAv-QDs, thus allowing for the calculation of the number of active biotin-binding sites per quantum dot. nih.gov
Research has used this method to compare different commercial SAv-QDs, revealing significant variability in binding capacity. For instance, studies have shown that SAv-QDs with an amphiphilic poly(acrylic acid) coating (ITK) have 5- to 30-fold more available biotin binding sites compared to those with a poly(ethylene glycol) (PEG) coating. nih.govnih.gov
Table 3: Biotin Binding Capacity of Different Streptavidin-Quantum Dot Conjugates
| Quantum Dot Type (Emission Wavelength) | Surface Coating | Reported Biotin Binding Sites per QD |
|---|---|---|
| Qdot 525 | ITK SAv | ~60 |
| Qdot 605 | ITK SAv | ~75 |
| Qdot 655 | ITK SAv | ~55 |
| Qdot 525 | PEG SAv | ~5 |
| Qdot 605 | PEG SAv | ~8 |
| Qdot 655 | PEG SAv | ~4 |
Data are representative findings from literature and illustrate comparative values. nih.govnih.gov
Multicolor Analysis of Cell Populations via Flow Cytometry
Multicolor flow cytometry is a high-throughput technique used to analyze multiple characteristics of individual cells within a heterogeneous population. nih.govbdbiosciences.com It relies on labeling cells with various fluorescent markers, allowing for the identification and quantification of specific cellular subpopulations. tcd.ie
The biotin-streptavidin system provides an additional layer of flexibility and signal amplification in designing complex multicolor panels. nih.gov A common strategy involves using a primary antibody that is conjugated to biotin to identify a specific cell surface marker. This biotinylated antibody can then be detected by a streptavidin molecule conjugated to a bright fluorophore, such as Phycoerythrin (PE) or a quantum dot. nih.gov
This approach is valuable for several reasons:
Signal Amplification: A single streptavidin molecule can bind up to four biotin molecules, and streptavidin can be conjugated to multiple fluorophores, leading to a brighter signal than a directly conjugated primary antibody. This is especially important for detecting markers with low antigen density. youtube.com
Flexibility: A single type of fluorescent streptavidin conjugate can be used to detect many different biotinylated primary antibodies, simplifying experimental design and reducing the need for a large inventory of directly conjugated antibodies.
In this context, while the this compound itself might be one of the colors in a panel, it is more foundational as a tool to characterize the biotinylation of cells or reagents used in the assay. nih.gov For example, it can be used to quantify the degree of biotin labeling on red blood cells for in vivo survival studies, which are then tracked using a brighter streptavidin-fluorophore conjugate like SA-PE in a flow cytometer. nih.gov
Table 4: Example of a Hypothetical 4-Color Flow Cytometry Panel
| Marker | Target Cell Type | Fluorophore | Detection Method |
|---|---|---|---|
| CD3 | T-Cells | Pacific Blue | Directly conjugated antibody |
| CD19 | B-Cells | FITC | Directly conjugated antibody |
| CD4 | Helper T-Cells | PE (Phycoerythrin) | Biotinylated primary antibody detected with Streptavidin-PE |
| CD8 | Cytotoxic T-Cells | APC (Allophycocyanin) | Directly conjugated antibody |
Biotin-Guided Probes for Targeted Research Applications
The specificity of the biotin-receptor interaction forms the basis for designing probes that can selectively target cells and tissues of interest. This targeted approach is particularly significant in cancer research, where biotin receptors are often overexpressed on the surface of tumor cells.
Design and Evaluation of Theranostic Fluorescent Probes
Theranostic probes combine therapeutic and diagnostic capabilities in a single agent. This compound serves as a foundational component in the design of such probes, enabling both the delivery of a therapeutic agent and the visualization of its localization.
A prime example is the development of a "guided molecular missile" for cancer therapy. This system consists of:
A targeting molecule: Biotin, which guides the conjugate to cancer cells overexpressing its receptor.
A cytotoxic agent: A potent anti-cancer drug, such as a second-generation taxoid. nih.gov
A linker: A self-immolative linker that connects the biotin and the drug, designed to release the drug upon internalization into the cancer cell. nih.gov
A fluorescent reporter: A fluorescein molecule attached to the conjugate to monitor its journey. nih.gov
The evaluation of such theranostic probes involves monitoring the sequence of events:
Tumor-Targeting Specificity: Confocal fluorescence microscopy and flow cytometry are used to demonstrate the specific binding and uptake of the fluorescein-labeled conjugate by cancer cells that overexpress the biotin receptor, as compared to cells with low or no receptor expression. nih.gov
Drug Release: The design often incorporates a fluorogenic component, such as coumarin, attached to the linker. The cleavage of the linker and subsequent release of the drug can be monitored by a change in fluorescence, indicating successful intracellular drug delivery. nih.gov
Target Engagement: The fluorescently-labeled drug can then be visualized interacting with its intracellular target, for example, the microtubule network. nih.gov
Specific Biomarker Detection and Visualization in Research Models
Biotin-guided fluorescent probes have been engineered to detect and visualize specific biomarkers within cellular models, providing insights into various physiological and pathological processes.
Hydrogen Sulfide (B99878) (H₂S) Detection: Hydrogen sulfide is a crucial signaling molecule, and its dysregulation is linked to various diseases. nih.govrsc.org A biotin-guided fluorescent probe, NP-biotin, has been developed for the detection of H₂S. This probe utilizes a benzoxadiazole-based fluorescent group that reacts with H₂S, leading to a change in its fluorescence properties. nih.govrsc.org The biotin moiety ensures that the probe preferentially accumulates in cancer cells that overexpress the biotin receptor. nih.govrsc.org Studies have shown that NP-biotin can sensitively and selectively detect cellular H₂S in liver cancer cells (HepG2) compared to normal liver cells (LO2), highlighting its potential for targeted biomarker detection. nih.gov
Cellular and Subcellular Tracer Applications
The ability of this compound to be visualized within cells makes it a valuable tracer for studying cellular structures and functions.
Investigation of Membrane Permeability and Gap Junction Transport
Biotin-containing tracers are widely used to investigate the permeability of cell membranes and the transport of molecules through gap junctions, which are intercellular channels that connect the cytoplasm of adjacent cells.
Polar Tracer: Biotin-fluorescein conjugates act as polar tracers, which are generally cell-impermeant unless actively transported or introduced into the cell. biotium.com This property is useful for studying processes like cell-cell fusion, membrane permeability, and transport through gap junctions. biotium.com
Gap Junction Permeability: The size and charge of a tracer molecule influence its ability to pass through gap junctions. By using a series of biotinylated tracers of different sizes, researchers can characterize the permeability properties of different types of gap junctions. researchgate.net For example, studies in the retina have used various biotinylated tracers to distinguish between different gap junction profiles in neuronal cells. researchgate.net Some studies have even shown that large biotin-conjugated molecules, like Biotin-cGMP and -cAMP (with a molecular weight >0.8 kDa), can pass through specific gap junctions in certain amacrine cells of the mouse retina, while being excluded from others. nih.gov This suggests that some neuronal gap junctions have surprisingly large pores. nih.gov The movement of these tracers is primarily driven by passive diffusion. nih.gov
Microinjection-Based Tracing for Cell Morphology Studies
Microinjection is a technique used to introduce substances directly into a single cell. Biotin-based tracers are frequently used in these studies to delineate the morphology of the injected cell and its connections to other cells.
Cellular Visualization: Once microinjected, a biotinylated tracer like biocytin (B1667093) or a biotin-fluorescein conjugate can fill the entire cell, allowing for detailed visualization of its shape and processes. biotium.com The tracer can then be detected using fluorescently labeled streptavidin. nih.gov
Network Mapping: If the injected cell is connected to other cells via gap junctions, the tracer will pass into the coupled cells, revealing the extent of the cellular network. nih.gov This technique has been instrumental in mapping the intricate networks of coupled cells in the retina. researchgate.netnih.gov The use of fluorescently labeled biotin tracers in conjunction with confocal microscopy allows for the digital capture and quantitative analysis of the spatial distribution of the tracer across the coupled cell network. nih.gov
Research on Molecular Interactions and Biological Dynamics with Biotin 5 Fluorescein Conjugate
Analysis of Protein-Protein Interactions Utilizing Biotin-Fluorescein Conjugates
Biotin-(5-fluorescein)-conjugate is a powerful and versatile tool for the investigation of protein-protein interactions (PPIs). This is attributed to its unique bifunctional nature, possessing both a biotin (B1667282) group for high-affinity binding to avidin (B1170675) or streptavidin, and a fluorescein (B123965) moiety that serves as a fluorescent reporter. smolecule.com This dual functionality allows for the sensitive detection and quantification of interactions between biomolecules.
Another key technique that leverages biotin-fluorescein conjugates is Förster Resonance Energy Transfer (FRET) . FRET is a mechanism of non-radiative energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers). nih.govyoutube.com In the context of PPIs, one protein can be labeled with a donor fluorophore and its interacting partner with an acceptor. The this compound can be used to label a streptavidin-fused protein, which can then act as one of the FRET partners. nih.gov When the two proteins interact, bringing the donor and acceptor fluorophores within the FRET distance, energy transfer occurs, resulting in a detectable change in the fluorescence emission of the acceptor. youtube.comyoutube.com This allows for the real-time monitoring of protein association and dissociation dynamics within living cells. youtube.comnih.gov
Functional Characterization of Biotinylated Peptides and Ligands in Cellular Contexts
The this compound is instrumental in the functional characterization of biotinylated peptides and ligands within a cellular environment. The inherent fluorescence of the fluorescein tag enables direct visualization of the labeled molecule's localization and movement within cells using techniques like fluorescence microscopy. nih.gov Simultaneously, the biotin component provides a powerful handle for affinity purification and subsequent identification of interacting partners. nih.gov
A primary use of this conjugate is to study the cellular uptake, trafficking, and ultimate destination of various molecules. For instance, researchers can label a peptide of interest with biotin-fluorescein and track its journey into the cell, observing whether it enters the cytoplasm, nucleus, or other organelles. nih.govbiotium.com This is particularly valuable for studying the mechanisms of cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. nih.gov
Furthermore, the dual-tagging system allows for a powerful combination of imaging and biochemical analysis. After visualizing the subcellular location of a biotin-fluorescein labeled ligand, the cells can be lysed, and the biotin tag can be used to "pull down" the ligand along with any proteins it has bound to inside the cell. nih.gov This is typically achieved using streptavidin-coated beads. The captured protein complexes can then be identified using techniques like mass spectrometry, providing a detailed picture of the ligand's molecular interactions at its site of action. acs.org
The following table summarizes research findings where biotin-fluorescein conjugates have been used to characterize the function of specific peptides and ligands in cellular contexts.
| Peptide/Ligand | Cellular Process Investigated | Key Research Findings |
| Cell-Penetrating Peptides (CPPs) | Intracellular delivery and protein-protein interactions | Enabled visualization of CPP entry into living cells and subsequent pull-down of intracellular binding partners, revealing interaction networks. nih.gov |
| Biotinylated Probes | Detection of biotin-binding proteins | Used to quantify the levels of biotin and biotin-binding proteins, such as avidin, in whole plant extracts through fluorescence polarization assays. nih.gov |
| Biotinylated Nanoparticles | Targeted delivery and cellular uptake | Facilitated the tracking and quantification of nanoparticle uptake into cells, often for targeted drug delivery applications. |
Investigation of Multivalent Binding Effects in Biological Systems
Studies have shown that multivalent attachment is often a requirement for stable immobilization of streptavidin onto biotinylated surfaces. acs.orgnih.gov Monovalent interactions can be reversible, and in some cases, can even lead to the extraction of biotinylated lipids from a supportive bilayer. acs.org The ability to create controlled valency constructs with biotin-fluorescein has revealed that the properties of streptavidin at surfaces are more complex than previously thought, with the potential to tune the residual valency by altering surface chemistry and immobilization conditions. acs.org
The significant difference in binding strength between monovalent and multivalent interactions is highlighted in the table below. This dramatic increase in avidity is a fundamental principle in many biological processes, including cell-cell adhesion and immune responses, and is effectively studied using biotin-fluorescein conjugates.
| Interaction Type | Dissociation Constant (Kd) |
| Monovalent Biotin-Streptavidin | ~10⁻⁹ M |
| Multivalent Biotin-Streptavidin | ~10⁻¹⁵ M nih.gov |
Future Directions and Emerging Research Avenues for Biotin 5 Fluorescein Conjugate
Development of Next-Generation Biotin-Fluorescein Derivatives with Enhanced Properties
While Biotin-(5-fluorescein)-conjugate is a powerful tool, there is a continuous drive to develop next-generation derivatives with improved characteristics. A significant area of focus is the enhancement of photostability and fluorescence intensity. Fluorescein (B123965), while bright, is susceptible to photobleaching and its fluorescence is pH-sensitive, diminishing in acidic environments. fishersci.com To overcome these limitations, researchers are exploring the use of more robust fluorophores in place of fluorescein. For instance, rhodamine 110 has been investigated as an alternative, offering potentially greater photostability and different spectral properties. biotium.com
Another key area of development is the modification of the linker separating the biotin (B1667282) and fluorescein moieties. The length and chemical nature of this spacer can influence the binding affinity of biotin to avidin (B1170675) or streptavidin and the fluorescence properties of the conjugate. aatbio.com Research has shown that shorter linkers can lead to better binding and stronger fluorescence compared to derivatives with longer spacers, which can cause steric hindrance. aatbio.com The introduction of polyethylene (B3416737) glycol (PEG) spacers is one approach to create a more hydrophilic and flexible linker, potentially improving solubility and reducing non-specific binding. fishersci.com
Furthermore, efforts are being made to create biotin-fluorescein derivatives with altered binding kinetics and stability. For example, the synthesis of homobiotin derivatives, which have an extra methylene (B1212753) group in the valeric acid chain of biotin, has been shown to decrease the rate of cleavage by biotinidase, an enzyme that can break the biotinamide (B1199965) bond. nih.gov Additionally, introducing specific chemical groups, such as hydroxymethylene or carboxylate, near the biotinamide bond can effectively block this enzymatic hydrolysis, enhancing the in vivo stability of the conjugate for applications like pretargeting in radioimmunotherapy. nih.gov
| Derivative Type | Enhancement Goal | Example Modification | Reference |
| Fluorophore Substitution | Increased Photostability & Brightness | Replacing fluorescein with rhodamine 110 | biotium.com |
| Linker Modification | Improved Binding & Solubility | Incorporation of a polyethylene glycol (PEG) spacer | fishersci.com |
| Enhanced Stability | Resistance to Enzymatic Cleavage | Introduction of a hydroxymethylene group near the biotinamide bond | nih.gov |
Integration with Novel Biosensing Platforms and Technologies
The strong and specific interaction between biotin and avidin/streptavidin makes this compound an ideal component for various biosensing platforms. A significant trend is its integration with nanomaterials to create highly sensitive detection systems. Gold nanoparticles (AuNPs), for instance, can be functionalized with avidin and used in conjunction with biotinylated probes for the detection of macromolecules with ultrahigh sensitivity. nih.gov The localized surface plasmon resonance of AuNPs can amplify the fluorescence signal, leading to more sensitive assays. wikipedia.org
Another exciting frontier is the use of this compound in single-molecule detection and imaging. The ability to track individual molecules provides unprecedented insights into biological processes. By labeling molecules of interest with biotin and then binding them with a fluorescently-tagged streptavidin, researchers can visualize and quantify molecular interactions at the single-molecule level. Furthermore, the development of biosensors based on fluorescence resonance energy transfer (FRET) is a promising area. In one such system, streptavidin labeled with a donor fluorophore and a biotin derivative conjugated to an acceptor fluorophore were used. The binding of the biotin derivative to streptavidin brings the two fluorophores into close proximity, resulting in FRET. This system can be used to develop sensitive and rapid assays for biotin and other small molecules. nih.gov
Microfluidic "lab-on-a-chip" platforms also present a powerful opportunity for the integration of this compound-based assays. frontiersin.org These platforms allow for the analysis of small sample volumes with high throughput and automation. By incorporating biotin-avidin chemistry into microfluidic channels, it is possible to develop rapid and cost-effective diagnostic tools for various diseases.
Exploration in Advanced Materials Science and Nanotechnology for Biomedical Research
The application of this compound is expanding beyond traditional biological assays into the realm of advanced materials science and nanotechnology. One area of intense research is the development of targeted drug delivery systems. By conjugating biotin to nanoparticles or liposomes loaded with therapeutic agents, these carriers can be specifically directed to cancer cells that overexpress biotin receptors. researchgate.net The fluorescent tag allows for the visualization and tracking of these nanocarriers within the body.
Furthermore, this compound is being explored in the fabrication of "smart" biomaterials. For example, hydrogels incorporating biotinylated components can be designed to respond to specific biological stimuli. The binding of avidin or streptavidin can be used to crosslink the hydrogel, and the subsequent introduction of free biotin can competitively displace the crosslinks, leading to a change in the material's properties. The fluorescence of the conjugate can serve as a readout for these changes.
The creation of artificial metalloenzymes represents another innovative application. nih.gov By anchoring a biotinylated organometallic catalyst within the streptavidin protein, a hybrid catalyst is formed that combines the features of both enzymes and synthetic catalysts. nih.gov The biotin-fluorescein conjugate can be used to characterize the binding and activity of these artificial enzymes. This technology holds promise for developing novel catalytic systems for a wide range of chemical transformations. nih.gov
Unaddressed Challenges and Prospective Research Opportunities in Biotin-Fluorescein Based Systems
Despite its widespread use, there are still challenges and opportunities for improvement in this compound-based systems. A key limitation of fluorescein is its susceptibility to photobleaching and its pH-dependent fluorescence. fishersci.com While alternative fluorophores are being explored, there is a need for the development of novel, highly photostable, and pH-insensitive green-emitting dyes that can be efficiently conjugated to biotin.
Another challenge is the potential for steric hindrance when labeling large biomolecules with this compound. The bulky nature of the conjugate can sometimes interfere with the biological activity of the labeled molecule. Designing more compact and flexible biotin-fluorophore conjugates could help to mitigate this issue.
Looking forward, a significant research opportunity lies in the development of "signal-on" biosensors for small molecule detection. acs.org Traditional competitive assays often result in a decrease in signal (signal-off), which can be less sensitive. acs.org Innovative sensor designs where the binding of the target analyte to a receptor triggers the interaction of biotin with streptavidin, leading to an increase in fluorescence, would represent a major advancement. acs.org
Furthermore, the potential of this compound in studying complex biological phenomena, such as the role of biotin in mitochondrial function and neurodegenerative diseases, is an emerging area of research. pnas.org High-resolution imaging and tracking of biotinylated molecules within cells and tissues could provide valuable insights into the pathogenesis of these conditions.
Finally, the combination of biotin-fluorescein systems with other advanced imaging modalities, such as photoacoustic imaging, holds promise for multimodal and multiplexed analysis of biological systems. frontiersin.org This would allow for a more comprehensive understanding of complex biological processes by providing complementary information from different imaging techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
